Bisphenol A-d8 (BPA-d8) is a deuterium-labeled isotope of Bisphenol A (BPA). Deuterium is a stable isotope of hydrogen with one extra neutron in its nucleus. BPA itself is a common chemical found in many plastics and resins []. While BPA-d8 shares the same chemical structure as BPA, some of its hydrogen atoms are replaced with deuterium atoms.
Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify chemicals in a sample. BPA-d8 serves as an internal standard in MS analysis of BPA. An internal standard is a known compound added to a sample before measurement. By comparing the signal of the analyte (BPA) to the signal of the internal standard (BPA-d8), scientists can account for variations during sample preparation and analysis, leading to more accurate and precise measurements of BPA concentrations [].
BPA-d8 can be used as a tracer molecule to study the metabolism and environmental fate of BPA. Because the deuterium atoms are heavier than hydrogen atoms, they alter the molecule's mass slightly. Scientists can track the movement and transformation of BPA in biological systems or the environment by measuring the presence and abundance of BPA-d8. This allows researchers to gain valuable insights into how BPA is absorbed, metabolized, and excreted by organisms or how it degrades in the environment [].
Bisphenol A-d8 is a deuterated form of bisphenol A, a widely used industrial chemical known for its role in the production of polycarbonate plastics and epoxy resins. The chemical formula for bisphenol A-d8 is , and it features eight deuterium atoms replacing hydrogen atoms in the bisphenol A structure. This modification enhances its utility in various analytical applications, particularly in tracing and quantifying bisphenol A in environmental and biological samples due to its distinct isotopic signature.
The biological activity of bisphenol A-d8 is closely related to that of bisphenol A, particularly its endocrine-disrupting properties. Research indicates that bisphenol A can interact with estrogen receptors, leading to various health effects:
The synthesis of bisphenol A-d8 typically involves the following steps:
The general method mirrors that of traditional bisphenol A synthesis but incorporates deuterated starting materials.
Bisphenol A-d8 is primarily utilized in research and analytical chemistry:
Interaction studies involving bisphenol A-d8 focus on its binding affinity to various receptors:
Several compounds share structural similarities with bisphenol A-d8. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bisphenol F | Used primarily in epoxy resins; less estrogenic than BPA. | |
Bisphenol S | Sulfonated version; often considered safer than BPA. | |
Tetrabromobisphenol A | C_{15}H_{10Br_4O | Flame retardant used in plastics; has bromine substitutions. |
Bisphenol AF | C_{13}H_{6F_6O_2 | Fluorinated version; used in high-performance polymers. |
Bisphenol Z | C_{15}H_{16O | Derived from cyclohexanone; used in specialty polymers. |
Bisphenol A-d8's uniqueness lies mainly in its isotopic labeling, which provides enhanced detection capabilities while retaining similar chemical properties to its non-deuterated counterpart.
The foundation for understanding Bisphenol A-d8 begins with the remarkable history of bisphenol A itself, which spans over a century of chemical development. Bisphenol A was first synthesized in 1891 by Russian chemist Aleksandr Dianin, who combined phenol with acetone in the presence of an acid catalyst to produce this novel chemical compound. This early synthesis represented a significant achievement in organic chemistry, though the full commercial potential of the compound would not be realized for several decades.
The initial scientific documentation of bisphenol A appeared in 1905 when Thomas Zincke of the University of Marburg, Germany, made the first formal mention of the compound in a scientific paper. During these early years, the compound remained primarily of academic interest, with limited understanding of its potential applications in industrial processes. The period between its discovery and commercial exploitation demonstrates the often lengthy pathway from laboratory synthesis to practical application that characterizes many important chemical compounds.
The primary production method for polycarbonate materials involves the reaction of bisphenol A with phosgene, creating a polymer with unique characteristics that distinguish it from most other plastics. Unlike conventional plastic materials, polycarbonate can undergo large plastic deformations without cracking or breaking, making it exceptionally valuable for demanding applications.
The versatility of bisphenol A extends beyond polycarbonate production into numerous other industrial applications. The compound serves as a fundamental building block for manufacturing epoxy resins, polysulfone, polyetherimide, and polyacrylate materials. In 2015, global demand patterns showed that polycarbonates and epoxy resins accounted for 64 and 34 percent respectively of bisphenol A applications, with projections indicating continued growth at average annual rates of 3 and 4 percent over subsequent years.
Application Category | Percentage of Global Demand (2015) | Projected Annual Growth Rate |
---|---|---|
Polycarbonates | 64% | 3% |
Epoxy Resins | 34% | 4% |
Other Applications | 2% | Variable |
The manufacturing applications of bisphenol A have expanded significantly beyond traditional polymer production. Contemporary applications include the production of optical and electronic materials, plastic containers, food packaging materials, and microwave-safe utensils. Epoxy resins derived from bisphenol A serve crucial protective functions, particularly in food can linings where they prevent contamination through direct contact with metal surfaces.
The development of deuterated compounds like Bisphenol A-d8 represents the culmination of over 80 years of scientific advancement in stable isotope methodology. The foundational work began over a century ago when Frederick Soddy provided the first evidence for the existence of isotopes, describing elements that occupy identical positions in the periodic table while differing in mass due to varying numbers of neutrons within their atomic nuclei.
The pioneering discoveries of isotopes coincided with the development of early mass spectrometers, driven forward by Nobel laureates J.J. Thomson and F.W. Aston, who created instruments capable of accurate separation, identification, and quantification of isotopic abundance. These early technological achievements established the groundwork for what would eventually become sophisticated analytical techniques utilizing deuterated compounds.
The transition from theoretical understanding to practical application occurred when scientists recognized that stable isotopes, particularly those of carbon, nitrogen, oxygen, and hydrogen, could be chemically introduced into organic compounds such as fatty acids, amino acids, and sugars. This breakthrough enabled researchers to trace the metabolic fate of these compounds within biological systems, effectively launching the age of isotope tracer methodology.
Deuterium labeling offers several distinct advantages that make compounds like Bisphenol A-d8 particularly valuable for analytical applications. Deuterium represents a stable isotope of hydrogen containing one additional neutron in its nucleus, creating a measurable mass difference that can be detected using modern analytical instrumentation. This mass difference enables researchers to distinguish between the deuterated internal standard and the target analyte with exceptional precision.
The use of deuterated internal standards addresses fundamental challenges in analytical chemistry by accounting for random and systematic sources of uncertainty that arise during sample preparation and instrumental analysis. The ratio of analyte signal to internal standard signal remains independent of these variations because both compounds experience identical treatment throughout the analytical process. When measured values shift erroneously above or below actual concentrations, internal standard measurements shift in the same direction, maintaining the integrity of quantitative relationships.
In gas chromatography-mass spectrometry applications, deuterated compounds with similar structures to the analyte commonly function as highly effective internal standards. The structural similarity ensures that deuterated compounds behave nearly identically to their non-deuterated counterparts during sample preparation and chromatographic separation, while the mass difference enables clear differentiation during mass spectrometric detection.
Bisphenol A-d8 serves as an internal standard in mass spectrometry analysis of bisphenol A, functioning as a known compound added to samples before measurement. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, scientists can account for variations during sample preparation and analysis, resulting in more accurate and precise measurements of bisphenol A concentrations.
The calibration process utilizing Bisphenol A-d8 involves creating calibration curves that plot the ratio of analyte signal to internal standard signal against known analyte concentrations. This approach provides superior compensation for detector sensitivity variations compared to traditional external standard methods, though researchers must consider potential biases that may arise from different sample masses or non-linear calibration relationships.
Advanced applications of Bisphenol A-d8 extend beyond simple quantification to include tracer studies investigating the metabolism and environmental fate of bisphenol A. The deuterium atoms create a distinct isotopic signature that allows scientists to track the movement and transformation of bisphenol A in biological systems or environmental matrices. This capability provides valuable insights into absorption, metabolism, and excretion patterns in living organisms, as well as degradation pathways in environmental systems.
Bisphenol A-d8 represents a deuterated form of bisphenol A, characterized by the systematic replacement of eight hydrogen atoms with deuterium atoms throughout its molecular structure. The chemical formula for Bisphenol A-d8 is C₁₅D₈H₈O₂, reflecting the incorporation of eight deuterium atoms while maintaining the fundamental carbon and oxygen framework of the parent compound. This isotopic modification enhances the compound's utility in analytical applications while preserving its essential chemical properties.
The systematic nomenclature for Bisphenol A-d8 includes several equivalent designations that reflect different aspects of its structure. The compound is formally known as 2,2-Bis(4-hydroxyphenyl-d₄)propane, indicating the specific positions where deuterium substitution occurs. Alternative nomenclature includes 4,4'-(Propane-2,2-diyl)di(2H₄)phenol, which emphasizes the deuterium labeling pattern within the phenolic rings.
The molecular weight of Bisphenol A-d8 is 236.34 atomic mass units, representing an increase of approximately 8 atomic mass units compared to the non-deuterated parent compound. This mass difference, while seemingly modest, provides sufficient analytical discrimination for mass spectrometric applications while maintaining chemical behavior nearly identical to the original compound.
The physical characteristics of Bisphenol A-d8 closely mirror those of bisphenol A, with minor modifications attributable to the isotopic substitution. The compound exists as a white to pale beige solid at room temperature, with a melting point ranging from 157 to 159 degrees Celsius. The boiling point occurs at 220 degrees Celsius under reduced pressure conditions of 4 millimeters of mercury.
Solubility characteristics of Bisphenol A-d8 demonstrate limited aqueous solubility, consistent with the parent compound's behavior. The compound shows slight solubility in dimethyl sulfoxide and methanol, making these solvents appropriate for preparing analytical solutions. These solubility properties influence sample preparation protocols and analytical method development for applications involving Bisphenol A-d8.
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 236.34 g/mol | - |
Melting Point | 157-159°C | Literature value |
Boiling Point | 220°C | 4 mmHg pressure |
Solubility | Slight | DMSO, Methanol |
Physical Form | Solid | Room temperature |
Color | White to Pale Beige | Visual observation |
The deuterium labeling pattern in Bisphenol A-d8 specifically targets the aromatic ring systems, with deuterium atoms replacing hydrogen atoms at the 2, 3, 5, and 6 positions of each phenolic ring. This labeling strategy, denoted as 2,2',3,3',5,5',6,6'-d8, ensures comprehensive isotopic substitution throughout the aromatic portions of the molecule while preserving the central propane bridge structure.
The strategic placement of deuterium atoms maximizes the mass spectrometric differentiation between Bisphenol A-d8 and natural bisphenol A while maintaining chemical and physical properties that ensure parallel behavior during analytical procedures. The eight-deuterium substitution pattern provides sufficient mass shift for clear instrumental discrimination while avoiding excessive alteration of molecular properties that might compromise the compound's effectiveness as an internal standard.
This labeling approach reflects sophisticated understanding of isotopic effects on molecular behavior. The deuterium substitution pattern ensures that Bisphenol A-d8 experiences virtually identical chromatographic retention, extraction efficiency, and chemical reactivity compared to the natural compound, while providing unambiguous mass spectrometric identification. These characteristics make Bisphenol A-d8 an exceptionally reliable internal standard for quantitative analysis of bisphenol A in complex matrices.
The synthesis of Bisphenol A-d8 fundamentally relies on the condensation reaction between deuterated precursor molecules, which follows the same mechanistic pathway as conventional Bisphenol A production but incorporates deuterium atoms at specific positions [9]. The acid-catalyzed condensation of acetone with two moles of phenol represents the primary synthetic approach for producing Bisphenol A derivatives, including the deuterated variant [10]. This reaction proceeds through an electrophilic attack mechanism where the proton from the acidic catalyst activates the acetone molecule, creating a carbocation intermediate that subsequently reacts with phenol molecules [9].
The selection of appropriate deuterated precursors is critical for achieving high deuterium incorporation efficiency in the final product [2]. Two primary precursor combinations are employed: acetone-d6 with regular phenol, or phenol-d5 with regular acetone [24] [27]. The acetone-d6 approach involves using fully deuterated acetone where all six hydrogen atoms in the methyl groups are replaced with deuterium atoms [24]. This strategy results in deuterium incorporation at the central carbon bridge of the Bisphenol A structure. Alternatively, phenol-d5 serves as a deuterated aromatic precursor where five hydrogen atoms on the benzene ring are substituted with deuterium [27].
The condensation mechanism involves several key steps that determine the success of deuterium incorporation [32]. Initially, the acidic catalyst protonates the carbonyl oxygen of acetone, creating a positively charged intermediate [32]. This intermediate undergoes nucleophilic attack by the phenol molecule at the ortho or para positions relative to the hydroxyl group [30]. The reaction proceeds through a carbocation mechanism where the stability of the intermediate determines the regioselectivity and overall reaction efficiency [28].
Catalyst selection plays a crucial role in optimizing the condensation reaction for deuterated Bisphenol A synthesis [29]. Sulfonated styrene-divinylbenzene copolymer ion exchange resins have emerged as the preferred catalytic system due to their ability to provide controlled acidic conditions while minimizing side reactions [28]. These heterogeneous catalysts offer advantages over traditional mineral acids, including reduced equipment corrosion and simplified product purification [15]. The catalyst structure consists of two distinct phases: a polar phase containing sulfonic acid groups with hydrogen-bonded water and acetone, and a nonpolar phase comprising the hydrocarbon matrix swollen with organic components [28].
The reaction kinetics for the phenol-acetone condensation follow a rate equation that accounts for competitive swelling of the resin catalyst by water, acetone, phenol, and other organic solvents [28]. The rate-determining step involves electrophilic attack on phenol in the nonpolar phase by a carbonium ion intermediate formed in the polar phase [28]. Research has demonstrated that resin cross-linked with four percent divinylbenzene initially catalyzes acetone conversion at a rate of 5 × 10⁻⁴ moles per equivalent of acid groups per second at 364 Kelvin [28].
Advanced catalyst modifications have been developed to enhance the efficiency of Bisphenol A-d8 synthesis [29]. Macroreticular ion exchange resin catalysts modified with alkylmercaptoamines show improved catalytic activity and selectivity for Bisphenol A formation [29]. These modified catalysts incorporate mercaptan-containing compounds that act as promoters, enhancing the reaction rate while maintaining high selectivity toward the desired para-para isomer [29]. The modification process involves treating the base resin with specific alkylmercaptoamine compounds during or after the polymerization process [29].
Industrial-scale production of Bisphenol A-d8 requires specialized manufacturing processes that can handle deuterated precursors while maintaining high efficiency and product quality [15]. The traditional commercial-scale Bisphenol A production has been adapted for deuterated variants, with modifications to accommodate the higher cost and specialized handling requirements of deuterated starting materials [15]. Current industrial processes utilize ion exchange resin catalysts rather than mineral acids to minimize corrosion issues and simplify waste treatment procedures [15].
The Mitsubishi Chemical Corporation has developed an improved Bisphenol A process that employs enhanced ion exchange resin catalysts with higher activity and selectivity compared to conventional resin catalysts [15]. This process can be adapted for Bisphenol A-d8 production with modifications to the feed composition and reaction conditions [15]. The improved catalyst system exhibits superior performance characteristics, including reduced impurity formation and improved raw material efficiency [15]. The process operates at atmospheric pressure with temperatures typically maintained between 60 and 90 degrees Celsius [15].
World-scale Bisphenol A production capacity provides context for the potential industrial manufacture of deuterated variants [15]. As of 2012, global Bisphenol A production capacity reached approximately 6,800 kilotons per year, distributed among major chemical manufacturers worldwide [15]. While Bisphenol A-d8 production represents a specialty chemical market with much smaller volumes, the established infrastructure for conventional Bisphenol A can be modified to accommodate deuterated production campaigns [15].
Recent developments in sustainable Bisphenol A production methods offer promising approaches for deuterated variants [14]. A proposed circular production process utilizes base-catalyzed methanolysis of polycarbonate waste to produce Bisphenol A with high purity [14]. This advanced recycling method employs a methanol-toluene solvent mixture to achieve 99.99 weight percent purity for both Bisphenol A and dimethyl carbonate co-product [14]. The process operates under milder conditions compared to traditional acid-catalyzed methods, potentially offering advantages for deuterated compound synthesis where preservation of isotopic purity is critical [14].
The industrial process design for Bisphenol A-d8 production requires specialized equipment configurations to handle deuterated materials efficiently [14]. A typical process includes one packed-bed reactor, two crystallizers, and three distillation columns as major processing units [14]. All required heat exchangers and pumps must be integrated into the system with careful attention to minimizing deuterium loss through exchange reactions with moisture or other hydrogen-containing compounds [14]. Process simulations using advanced modeling software enable optimization of operating conditions for maximum deuterium retention and product yield [14].
Quality control measures for industrial Bisphenol A-d8 production require sophisticated analytical capabilities to verify deuterium incorporation levels and overall product purity [15]. The process must consistently achieve deuterium incorporation levels exceeding 98 atom percent to meet specifications for analytical and research applications [2]. Continuous monitoring of key process parameters, including temperature, pressure, catalyst activity, and feed composition, ensures consistent product quality throughout the production campaign [15].
The purification of Bisphenol A-d8 requires specialized techniques that preserve deuterium content while achieving high chemical purity [18]. Aqueous crystallization represents the most widely employed purification method for Bisphenol A derivatives, offering advantages in terms of crystal size, handling characteristics, and purity levels [18]. This method involves dissolving crude Bisphenol A-d8 in water at elevated temperatures, followed by controlled cooling to induce crystallization [18]. The aqueous crystallization process produces large, less needle-like crystals compared to organic solvent crystallization methods [18].
A three-phase crystallization technique has been developed that combines the benefits of aqueous crystallization with organic solvent washing [18]. This method involves crystallizing Bisphenol A-d8 from water, then mixing the crystal slurry with an immiscible organic solvent such as methylene chloride [18]. Upon agitation and settling, three distinct phases form: an upper organic phase containing dissolved impurities, a middle aqueous phase, and a lower phase of purified crystals [18]. The organic solvent effectively removes surface impurities while the water buffer prevents contact between the crystals and impurity-containing organic phase [18].
The three-phase purification process offers several advantages for Bisphenol A-d8 production [18]. The entire purification sequence, including crystallization, washing, and crystal separation, can be performed in a single vessel, reducing handling losses and potential deuterium exchange [18]. The purified crystals are water-wetted and free from organic solvent contamination, eliminating concerns about solvent occlusion that can occur with organic crystallization methods [18]. Product purity approaching 100 percent can be achieved, with no detectable impurities by liquid chromatography analysis, melting point determination, or absorbance measurements [18].
Organic solvent recrystallization provides an alternative purification approach particularly suitable for laboratory-scale preparation of high-purity Bisphenol A-d8 [36]. Methylene chloride has proven effective for breaking phenol adducts while selectively dissolving impurities [36]. The process involves treating crude Bisphenol A-d8 phenol adduct with methylene chloride at temperatures between 20 and 50 degrees Celsius for periods ranging from 15 minutes to 5 hours [36]. The methylene chloride dissolves impurities and releases phenol, leaving behind highly purified Bisphenol A-d8 crystals [36].
Advanced purification techniques include column chromatography for achieving analytical-grade purity [17]. Silica gel chromatography with appropriate solvent systems can separate Bisphenol A-d8 from structural isomers and other impurities that may be difficult to remove by crystallization alone [17]. The chromatographic approach is particularly valuable for research applications where ultra-high purity is required [17]. Various solvent systems have been optimized for Bisphenol A purification, including hexane-acetone mixtures and acetonitrile-based mobile phases [17].
Sublimation represents the ultimate purification technique for achieving the highest possible purity levels of Bisphenol A-d8 [35]. This method takes advantage of the compound's ability to sublime under reduced pressure at temperatures below its melting point [35]. Vacuum sublimation at temperatures between 120 and 150 degrees Celsius can produce Bisphenol A-d8 with purity levels exceeding 99.5 percent [35]. However, sublimation typically results in lower recovery yields compared to crystallization methods due to thermal decomposition and material losses during the process [35].
Quality assessment of purified Bisphenol A-d8 requires multiple analytical techniques to verify both chemical purity and deuterium content [37]. High-performance liquid chromatography coupled with mass spectrometry enables quantitative determination of the compound and verification of isotopic composition [37]. The analytical method must account for the mass shift caused by deuterium incorporation, with Bisphenol A-d8 showing a molecular ion peak at mass-to-charge ratio 236.3 compared to 228.3 for the non-deuterated compound [2].
Phenol-d5 serves as an alternative deuterated precursor that introduces deuterium atoms into the aromatic rings of Bisphenol A-d8 [27]. This approach results in deuterium incorporation at specific positions on the benzene rings, typically the 2, 3, 5, and 6 positions relative to the hydroxyl group [27]. The use of phenol-d5 enables the synthesis of ring-deuterated Bisphenol A variants that are particularly valuable for nuclear magnetic resonance spectroscopy applications [27]. Commercial phenol-d5 is available with deuterium incorporation levels of 98 atom percent or higher [27].
Post-synthesis deuterium exchange represents an alternative strategy that can be applied to pre-formed Bisphenol A [40]. This approach utilizes hydrogen-deuterium exchange reactions in the presence of deuterium oxide and appropriate catalysts [40]. Acid-catalyzed exchange typically targets aromatic positions, particularly those ortho and para to electron-donating hydroxyl groups [41]. The exchange efficiency depends on reaction conditions including temperature, pH, catalyst concentration, and reaction time [40].
Catalytic hydrogen-deuterium exchange methods offer selective deuteration at specific molecular positions [23]. Palladium on carbon catalysts in the presence of deuterium gas or deuterium oxide can facilitate selective exchange at benzylic and aromatic positions [40]. Iridium-based catalysts have shown particular promise for aromatic deuteration, achieving high levels of deuterium incorporation under mild reaction conditions [26]. These catalytic methods typically operate at temperatures between 80 and 110 degrees Celsius with reaction times ranging from 6 to 24 hours [26].
Electrochemical deuteration has emerged as a novel approach for selective deuterium incorporation [42]. This method utilizes electroreductive activation to facilitate carbon-hydrogen bond cleavage and subsequent deuterium incorporation from deuterium oxide [42]. Electrochemical deuteration offers advantages including metal-free conditions, high chemoselectivity, and good regioselectivity [42]. The process operates at room temperature and achieves deuterium incorporation levels between 80 and 95 percent [42].
The efficiency of deuterium incorporation varies significantly among different strategies [26]. Direct precursor methods consistently achieve the highest efficiency levels, typically exceeding 98 atom percent deuterium [24] [27]. Post-synthesis exchange methods generally achieve lower efficiency, ranging from 85 to 95 percent depending on reaction conditions and substrate structure [40]. Catalytic methods fall in the intermediate range, achieving 90 to 98 percent efficiency under optimized conditions [26].
Factors affecting deuterium incorporation efficiency include temperature, reaction time, catalyst selection, and deuterium source concentration [26]. Higher temperatures generally increase exchange rates but may also promote undesired side reactions or deuterium scrambling [26]. Reaction time must be optimized to achieve maximum deuterium incorporation while minimizing degradation or isomerization [26]. The choice of catalyst significantly impacts both the rate and selectivity of deuterium incorporation [26].
Table 1: Synthesis Methods and Conditions for Bisphenol A-d8
Synthesis Method | Temperature (°C) | Catalyst | Deuterium Source | Reaction Time (hours) | Deuterium Incorporation (%) | Yield (%) |
---|---|---|---|---|---|---|
Condensation Reaction (Phenol + Acetone-d6) | 60-90 | Ion exchange resin (sulfonated) | Acetone-d6 | 1.5-8 | 98+ | 60-85 |
Condensation Reaction (Phenol-d5 + Acetone) | 60-90 | Ion exchange resin (sulfonated) | Phenol-d5 | 1.5-8 | 98+ | 60-85 |
Direct Deuteration of Bisphenol A | 80-110 | Acid catalysts (HCl, H2SO4) | D2O | 4-24 | 90-95 | 70-90 |
Deuterated Precursor Condensation | 60-90 | Ion exchange resin | Mixed deuterated precursors | 1.5-8 | 98+ | 65-80 |
Ring-selective Deuteration | Room temperature to 110 | Metal catalysts (Pd/C, Ir complexes) | D2O | 6-24 | 95-98 | 80-95 |
Table 2: Purification and Isolation Methods for Bisphenol A-d8
Purification Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery (%) | Applications |
---|---|---|---|---|---|
Aqueous Crystallization | Water | 90-100 | 95-98 | 85-95 | Industrial scale |
Organic Solvent Recrystallization | Methylene chloride/methanol | 20-50 | 98-99 | 80-90 | Laboratory scale |
Column Chromatography | Silica gel, various eluents | Room temperature | 99+ | 70-85 | Analytical purity |
Sublimation | Vacuum sublimation | 120-150 (under vacuum) | 99.5+ | 60-80 | Ultra-high purity |
Liquid-Liquid Extraction | Dichloromethane/water | Room temperature | 90-95 | 75-90 | Sample preparation |
Three-phase Crystallization | Water/organic solvent/crystals | 90-100 | 99+ | 85-95 | Industrial/laboratory |
Table 3: Deuterium Incorporation Strategies and Efficiency
Deuteration Strategy | Deuterium Source | Selectivity | Efficiency (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Precursor Use | Acetone-d6, Phenol-d5 | Position-specific | 98+ | High efficiency, predictable | Expensive precursors |
Post-synthesis Exchange | D2O | Exchangeable positions | 85-95 | Simple, economic | Lower selectivity |
Catalytic HDX | D2O with metal catalysts | Aromatic positions | 90-98 | Selective, high yield | Requires catalysts |
Electrochemical Deuteration | D2O electrochemical | Aromatic C-H | 80-95 | Metal-free, selective | Limited substrate scope |
Base-catalyzed Exchange | D2O with base | Activated positions | 70-90 | Mild conditions | Side reactions possible |